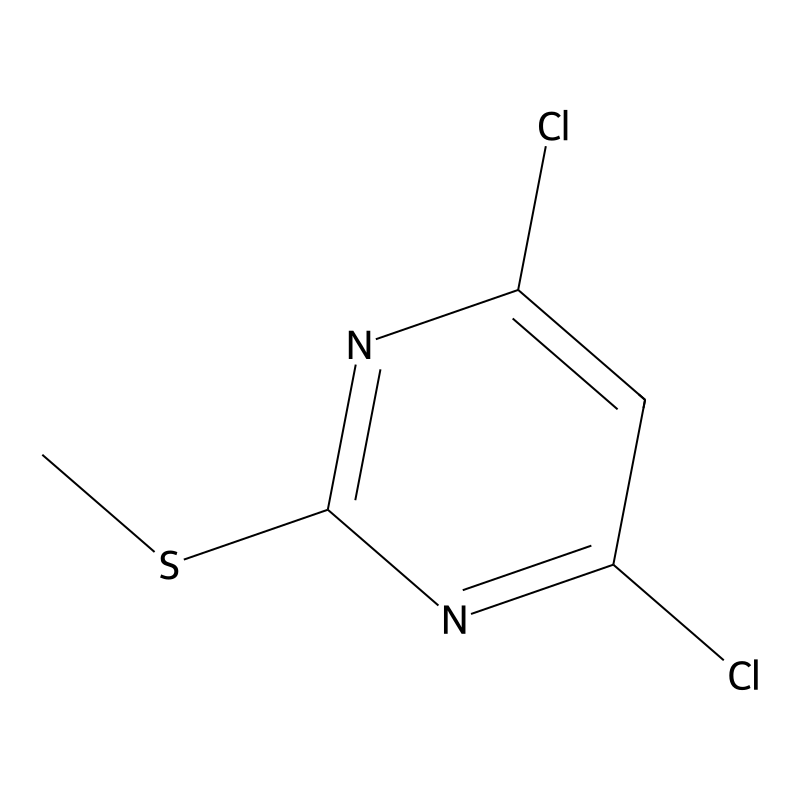

4,6-Dichloro-2-(methylthio)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

4,6-Dichloro-2-(methylthio)pyrimidine is a heterocyclic aromatic compound with potential applications in various scientific research fields. Its synthesis has been documented using various methods, including condensation reactions and ring-closure reactions. Additionally, characterization techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity [].

Potential Applications:

Several potential applications of 4,6-Dichloro-2-(methylthio)pyrimidine in scientific research are being explored:

- Organometallic Chemistry: This compound has been shown to react with transition metal complexes, forming novel organometallic structures with potential applications in catalysis and material science.

- Medicinal Chemistry: Studies suggest that 4,6-Dichloro-2-(methylthio)pyrimidine may possess interesting biological activities, making it a potential candidate for further drug development. However, more research is required to fully understand its potential therapeutic effects and mechanisms of action.

- Material Science: The unique properties of this compound, such as its thermal stability and electronic characteristics, are being investigated for potential applications in the development of new materials.

4,6-Dichloro-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula CHClNS and a molecular weight of 195.07 g/mol. It features a pyrimidine ring substituted at positions 4 and 6 with chlorine atoms, and at position 2 with a methylthio group. This compound is recognized for its potential utility in various

Currently, there is no documented information regarding a specific biological function or mechanism of action for 4,6-Dichloro-2-(methylthio)pyrimidine.

4,6-Dichloro-2-(methylthio)pyrimidine can undergo several chemical transformations:

- Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions. For instance, treatment with sodium ethoxide in ethanol leads to the formation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine with high yield .

- Chlorination: Attempts to chlorinate at the C5 position have been documented, though these reactions have not been consistently successful .

- Cross-Coupling Reactions: The compound serves as a precursor for more complex structures through cross-coupling methods, such as Suzuki-Miyaura coupling .

The biological activity of 4,6-Dichloro-2-(methylthio)pyrimidine has been explored in various studies. It has shown potential as an intermediate in the synthesis of biologically active compounds, particularly in medicinal chemistry where derivatives of this compound are investigated for their pharmacological properties. Specific activities may vary depending on the modifications made to the core structure.

Several methods have been developed for synthesizing 4,6-Dichloro-2-(methylthio)pyrimidine:

- Starting Materials: The synthesis often begins with simpler pyrimidine derivatives or through chlorination of existing methylthio-substituted pyrimidines.

- Reagents and Conditions: Common reagents include chlorine or chlorinating agents under controlled conditions to ensure selective substitution at the desired positions.

- Yield Optimization: Reaction conditions such as temperature and solvent choice significantly affect yield and purity. For example, using ethanol as a solvent has been noted to provide favorable outcomes in nucleophilic substitution reactions .

4,6-Dichloro-2-(methylthio)pyrimidine finds applications in:

- Pharmaceutical Chemistry: As an intermediate for synthesizing various biologically active compounds.

- Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its structural properties.

- Material Science: Its derivatives may be explored for applications in polymers or other materials due to their unique reactivity.

Interaction studies involving 4,6-Dichloro-2-(methylthio)pyrimidine focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate the mechanisms behind its transformations and potential biological interactions, which are crucial for understanding its behavior in biological systems and environmental contexts.

Several compounds share structural similarities with 4,6-Dichloro-2-(methylthio)pyrimidine. Here is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Chloro-2-(methylthio)pyrimidine | 0.84 | Lacks dichlorination at position 6 |

| 4,6-Dichloro-2-methylsulfonylpyrimidine | 0.82 | Contains a sulfonyl group instead of methylthio |

| 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | 0.79 | Additional cyano group at position 5 |

| 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde | 0.78 | Contains an aldehyde functional group at position 5 |

| 4-Chloro-5-methyl-2-(methylthio)pyrimidine | 0.76 | Methyl substitution at position 5 instead of chlorine |

The presence of both chlorine atoms and the methylthio group distinguishes 4,6-Dichloro-2-(methylthio)pyrimidine from its analogs, making it a versatile scaffold for further chemical modifications and applications.

Nucleophilic Chlorination Strategies Using Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) remains the cornerstone reagent for introducing chlorine atoms into pyrimidine systems. The reaction typically involves replacing hydroxyl groups with chlorides under acidic conditions. For 4,6-Dichloro-2-(methylthio)pyrimidine, the precursor 4,6-dihydroxy-2-(methylthio)pyrimidine is treated with excess POCl₃ in the presence of a base such as N,N-dimethylaniline or pyridine.

A patented method (CN102399196A) demonstrates this approach:

- Step 1: 4,6-Dihydroxy-2-methylpyrimidine is synthesized via cyclization of dimethyl malonate and acetamidine hydrochloride in methanol under ice-cooled conditions.

- Step 2: Chlorination with POCl₃ at reflux (80–100°C) for 10–36 hours yields the dichlorinated product.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃ Equivalents | 2.2–3.0 mol/mol substrate | Ensures complete substitution |

| Temperature | 80–100°C | Accelerates reaction kinetics |

| Base (e.g., pyridine) | 1.0–1.5 mol/mol POCl₃ | Neutralizes HCl byproduct |

This method achieves yields of 86–89% with purity >96%. Alternative bases like triethylamine (as in Ambeed’s protocol) offer comparable efficiency but require stringent temperature control to avoid side reactions.

Thiomethylation Approaches via Sulfur-Containing Precursors

Introducing the methylthio group at the 2-position often precedes or follows chlorination. Two primary strategies dominate:

a) Direct Thiomethylation Using BF₃·SMe₂

A solvent-free method leverages BF₃·SMe₂ as both a Lewis acid catalyst and thiomethyl source. Electron-deficient pyrimidines undergo electrophilic substitution at the 2-position, with BF₃ activating the ring for SMe⁻ attack. For example:

- 4,6-Dichloropyrimidine reacts with BF₃·SMe₂ at 25°C for 6 hours, yielding 4,6-Dichloro-2-(methylthio)pyrimidine in 78% yield.

b) DMSO–POCl₃ Mediated Methylthiolation

DMSO acts as a methylthio donor when combined with POCl₃, forming a reactive sulfonium intermediate. This approach is particularly effective for imidazo-fused heterocycles but has been adapted for pyrimidines. Key advantages include mild conditions (0–25°C) and avoidance of malodorous thiols.

Nucleophilic Aromatic Substitution Mechanisms

The electron-withdrawing chlorine and methylthio substituents activate the pyrimidine ring for nucleophilic aromatic substitution (S~N~Ar), favoring addition-elimination pathways. The C-4 and C-6 positions exhibit heightened electrophilicity due to conjugation with the ring’s nitrogen atoms and the electron-deficient nature of the pyrimidine system [2] [4]. For instance, treatment with ammonia selectively substitutes the C-4 chlorine, yielding 4-amino-6-chloro-2-(methylthio)pyrimidine in 97.77% yield under autoclave conditions (50–60°C, THF) [4]. Similarly, reactions with N-methylpiperazine or N,N-dimethylethylenediamine demonstrate regioselectivity for C-4 substitution, driven by the polarization of the pyrimidine ring [1] [2].

Table 1: Representative Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | NH₃ (in THF) | 50–60°C, 3–4 h, 7–8 kg/cm² | 4-Amino-6-chloro-2-(methylthio)pyrimidine | 97.77% |

| 4,6-Dichloro-2-(methylthio)pyrimidine | NH₄OH (in butanol) | 80°C, 0.5 h | 4-Amino-6-chloro-2-(methylthio)pyrimidine | 66% |

The S~N~Ar mechanism proceeds via a negatively charged Meisenheimer complex intermediate stabilized by electron-withdrawing groups, followed by elimination of chloride [2]. Kinetic studies suggest that the methylthio group at C-2 slightly deactivates the adjacent C-1 and C-3 positions, further directing nucleophiles to C-4 and C-6 [1].

Methylthio Group Oxidation-Reduction Dynamics

The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives under controlled conditions, altering the electronic landscape of the pyrimidine ring. While direct evidence from the provided sources is limited, analogous systems indicate that oxidation enhances the electron-withdrawing character of the sulfur moiety, potentially accelerating subsequent substitutions at C-4 or C-6 [1] [2]. Reduction of the methylthio group to a thiol (-SH) remains unexplored in the context of this compound but could theoretically increase nucleophilic susceptibility at adjacent positions.

Cross-Coupling Reactions for Heterocyclic Derivative Formation

Though cross-coupling reactions (e.g., Suzuki, Stille) are not explicitly documented in the provided sources, the chlorine substituents at C-4 and C-6 provide viable sites for transition-metal-catalyzed couplings. For example, palladium-catalyzed arylations could replace chlorines with aryl groups, leveraging the inherent reactivity observed in analogous 2,4-dichloropyrimidines [1]. Additionally, the methylthio group may act as a directing group in C–H activation strategies, though this remains speculative without direct experimental data.

Position-Specific Reactivity in Pyrimidine Ring Systems

The reactivity hierarchy of the pyrimidine ring follows C-4 > C-6 > C-2 due to differential electronic effects:

- C-4 and C-6: These positions are strongly activated by the electron-withdrawing chlorine atoms and conjugation with ring nitrogens, making them primary targets for nucleophilic attack [1] [4].

- C-2: The methylthio group exerts a moderate electron-donating effect via resonance, rendering this position less reactive toward substitution unless forced by steric or electronic override [1] [2].

Table 2: Positional Reactivity in Substitution Reactions

| Position | Substituent | Reactivity (Relative) | Example Reaction |

|---|---|---|---|

| C-4 | Cl | High | Ammonia substitution (97.77% yield) [4] |

| C-6 | Cl | Moderate | Sequential substitution with amines [1] |

| C-2 | -SMe | Low | Resistance to nucleophilic displacement [1] |

Experimental data confirm that sequential substitution at C-4 and C-6 is feasible, enabling the synthesis of disubstituted derivatives for pharmaceutical applications [1] [4].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H290 (76.62%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (76.62%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (21.39%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (77.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (76.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (77.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (76.62%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (19.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (76.62%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard